Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-(((4-chlorophenyl)amino)carbonyl)hydrazide
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Overview
Description
Preparation Methods
The synthesis of acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-(((4-chlorophenyl)amino)carbonyl)hydrazide involves multiple steps, typically starting with the preparation of the tetrazole ring. One common method involves the reaction of phenylhydrazine with sodium azide and an appropriate acid to form the tetrazole ring. This intermediate is then reacted with acetic acid derivatives and 4-chlorophenyl isocyanate under controlled conditions to yield the final product .
Chemical Reactions Analysis
Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-(((4-chlorophenyl)amino)carbonyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The tetrazole ring and the chlorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-(((4-chlorophenyl)amino)carbonyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-(((4-chlorophenyl)amino)carbonyl)hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and the chlorophenyl group are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds to acetic acid, ((1-phenyl-1H-tetrazol-5-yl)thio)-, 2-(((4-chlorophenyl)amino)carbonyl)hydrazide include other tetrazole derivatives and acyl hydrazides. These compounds share structural features such as the tetrazole ring and the hydrazide group, but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Some similar compounds include:
Properties
CAS No. |
133506-47-5 |
---|---|
Molecular Formula |
C16H14ClN7O2S |
Molecular Weight |
403.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]urea |
InChI |
InChI=1S/C16H14ClN7O2S/c17-11-6-8-12(9-7-11)18-15(26)20-19-14(25)10-27-16-21-22-23-24(16)13-4-2-1-3-5-13/h1-9H,10H2,(H,19,25)(H2,18,20,26) |
InChI Key |
CFRBPEAWSAFZIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NNC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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